Biotin-dPEG(R)23-azide

Catalog No.
S12500704
CAS No.
M.F
C58H112N6O25S
M. Wt
1325.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-dPEG(R)23-azide

Product Name

Biotin-dPEG(R)23-azide

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C58H112N6O25S

Molecular Weight

1325.6 g/mol

InChI

InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66)

InChI Key

BXCVJZZLKSMPOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Biotin-dPEG®23-azide is a specialized compound that combines the vitamin biotin with a polyethylene glycol (dPEG) spacer and an azide functional group. This compound is designed for biotinylation applications, enabling the attachment of biotin to various biomolecules. The presence of the azide group allows for its use in click chemistry, particularly in metal-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. Biotin-dPEG®23-azide is highly soluble in water, making it suitable for biological applications where aqueous conditions are necessary .

Involving Biotin-dPEG®23-azide include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper catalyst to facilitate the reaction between azides and terminal alkynes, leading to the formation of 1,2,3-triazoles.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without the need for a metal catalyst and is particularly useful for labeling biomolecules in live cells due to reduced toxicity.

These reactions are pivotal for bioconjugation processes, allowing researchers to label proteins, nucleic acids, and other biomolecules with biotin for various applications .

Biotin-dPEG®23-azide exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The incorporation of biotin allows for easy detection and purification of labeled proteins using avidin or streptavidin-based methods. This property is widely exploited in proteomics and cellular biology studies to track protein interactions and localizations. Additionally, the hydrophilic nature of the polyethylene glycol spacer enhances solubility and minimizes non-specific interactions in biological systems .

The synthesis of Biotin-dPEG®23-azide typically involves:

  • Formation of the Azide Group: Starting from a suitable dPEG derivative, an azide functional group is introduced through a nucleophilic substitution reaction.
  • Attachment of Biotin: The biotin moiety is then conjugated to the azide-functionalized dPEG backbone, often through amide bond formation or other coupling techniques.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Biotin-dPEG®23-azide has a wide range of applications in:

  • Bioconjugation: Used for labeling proteins, peptides, and nucleic acids.
  • Drug Delivery: It can be utilized in targeted drug delivery systems where biotinylated drugs are directed towards biotin receptors on cells.
  • Diagnostic Tools: Employed in assays that require specific binding and detection of biomolecules via streptavidin-biotin interactions.
  • Cell Biology: Facilitates studies on protein localization and interaction within cellular environments .

Interaction studies involving Biotin-dPEG®23-azide often focus on its binding efficiency with streptavidin or avidin. These studies demonstrate that the compound can effectively label proteins in various biological contexts, enabling researchers to investigate protein dynamics and interactions. Additionally, click chemistry approaches using this compound allow for the mapping of protein targets in complex biological systems .

Several compounds exhibit similarities to Biotin-dPEG®23-azide, primarily differing in their spacer lengths or functional groups. Here are some notable examples:

Compound NameFunctional GroupsSpacer LengthUnique Features
Biotin-PEG3-azideBiotin, Azide3 unitsShorter spacer; used for rapid labeling
Biotin-PEG23-azideBiotin, Azide23 unitsSimilar length but may differ in solubility
Biotin-dPEG®12-azideBiotin, Azide12 unitsIntermediate length; balances solubility
Biotin-C4-AzideBiotin, Azide4 unitsShorter chain; suitable for specific applications

Biotin-dPEG®23-azide stands out due to its enhanced solubility and versatility in click chemistry applications compared to other similar compounds. Its longer polyethylene glycol spacer provides better steric hindrance and reduces non-specific binding, making it particularly useful in complex biological environments .

The discrete polyethylene glycol spacer in Biotin-discrete polyethylene glycol 23-azide serves as a critical architectural component that governs the spatial relationship between the biotin moiety and target molecules [2] [23]. Unlike conventional polydisperse polyethylene glycol chains, discrete polyethylene glycol constructs provide precise molecular weight control with no dispersity, ensuring consistent performance across applications [26] [43]. The 23-unit discrete polyethylene glycol spacer extends approximately 87.7 Ångströms in length, providing sufficient separation to minimize steric hindrance during biotin-avidin binding interactions [2] [5].

Research investigations have demonstrated that spacer length significantly influences binding efficiency and thermodynamic parameters of biotin-avidin complexes [23] [25]. Molecular dynamics simulations reveal that longer polyethylene glycol spacers allow greater conformational flexibility of the biotin moiety, thereby enhancing accessibility to avidin binding pockets [22] [25]. The discrete polyethylene glycol 23 spacer represents an optimal balance between flexibility and structural integrity, as studies indicate that spacer lengths exceeding 2.25 nanometers provide substantially improved binding kinetics compared to shorter alternatives [25] [32].

The stepwise synthesis methodology employed in discrete polyethylene glycol production enables precise control over chain length and functional group placement [26] [43]. This manufacturing approach eliminates the molecular weight distribution inherent in traditional polymerization techniques, resulting in single molecular weight compounds with defined properties [26]. The discrete polyethylene glycol 23 spacer exhibits superior solubility characteristics in both aqueous and organic solvents, facilitating bioconjugation reactions under diverse experimental conditions [2] [26].

Thermodynamic analysis of biotin-avidin interactions with extended spacers reveals maintained binding affinity while reducing unfavorable entropic contributions associated with conformational restriction [37] [38]. The discrete polyethylene glycol 23 spacer configuration preserves the characteristic binding thermodynamics of the biotin-avidin system, with dissociation constants remaining in the range of 10⁻¹³ to 10⁻¹⁶ M [21] [44]. Importantly, the extended spacer length allows for accommodation of large protein complexes without compromising the fundamental recognition elements of the biotin-avidin interaction [23] [42].

Spacer LengthMolecular ExtensionBinding EfficiencySteric Hindrance
Ethylenediamine (~0.37 nm)MinimalReducedHigh
Polyethylene glycol 2 (~0.6 nm)LimitedModerateModerate
Polyethylene glycol 8 (~2.25 nm)ExtendedEnhancedLow
Discrete polyethylene glycol 23 (~87.7 Å)OptimalMaximalMinimal

Azide Functionalization Techniques for Copper-Catalyzed Cycloadditions

The azide functional group in Biotin-discrete polyethylene glycol 23-azide serves as the reactive handle for copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry [16] [17]. This bioorthogonal reaction proceeds through a stepwise mechanism involving copper acetylide formation, azide coordination, and triazole ring formation with exceptional regioselectivity and efficiency [16] [17]. The copper-catalyzed process demonstrates remarkable tolerance to diverse functional groups and solvent systems, making it ideally suited for complex biomolecule modification applications [17] [19].

The mechanistic pathway of copper-catalyzed azide-alkyne cycloaddition involves initial formation of a copper acetylide complex through π-coordination and subsequent deprotonation of the terminal alkyne [16] [17]. The organic azide then coordinates to the copper center, positioning the terminal nitrogen for nucleophilic attack on the β-carbon of the acetylide [17]. This configuration leads to formation of a strained copper metallacycle intermediate, which rapidly contracts to yield the 1,4-disubstituted triazole product [16] [17]. The reaction proceeds with rate enhancements of approximately 10⁷-fold compared to the uncatalyzed thermal process [17].

Optimization of copper-catalyzed azide-alkyne cycloaddition conditions for biotin-containing substrates requires careful consideration of catalyst loading, ligand selection, and reaction environment [12] [16]. Polydentate nitrogen-donor chelating ligands have proven particularly effective in stabilizing copper catalysts while maintaining activity under physiological conditions [12]. The reaction typically proceeds efficiently at room temperature with catalyst loadings as low as 5 molar percent, demonstrating excellent functional group tolerance including unprotected peptides and proteins [12] [19].

Alternative strain-promoted azide-alkyne cycloaddition methodologies offer copper-free approaches for bioorthogonal labeling applications [20] [27]. These reactions utilize cyclooctyne derivatives that undergo spontaneous cycloaddition with azides without requiring metal catalysis [20]. The strain-promoted variant exhibits slower kinetics compared to copper-catalyzed processes but eliminates concerns regarding copper toxicity in biological systems [20] [27]. Chemical modifications such as fluorine substitution and ring fusion can enhance reaction rates while maintaining biocompatibility [20].

The triazole linkage formed through azide-alkyne cycloaddition exhibits exceptional chemical stability under hydrolytic, oxidative, and reducing conditions [17] [41]. This stability profile makes triazole-linked bioconjugates particularly suitable for applications requiring long-term storage or harsh chemical environments [17]. The triazole ring also provides favorable hydrogen bonding properties and dipole interactions that can enhance binding affinity with biological targets [17] [34].

Reaction TypeCatalyst RequirementReaction RateBiocompatibilityProduct Selectivity
Copper-catalyzed azide-alkyne cycloadditionCopper saltsVery fastModerate1,4-triazole exclusive
Strain-promoted azide-alkyne cycloadditionNoneModerateHigh1,4-triazole predominant
Ruthenium-catalyzed azide-alkyne cycloadditionRuthenium complexesFastLimited1,5-triazole selective

Biotin Incorporation Strategies in Multi-Arm PEG Architectures

Multi-arm polyethylene glycol architectures provide enhanced valency and increased local concentration of biotin moieties for applications requiring multivalent interactions [13] [28]. The synthesis of three-arm and higher-order polyethylene glycol constructs typically employs click chemistry approaches that combine azide-terminated polyethylene glycol chains with multifunctional alkyne cores [28]. This methodology enables precise control over arm number, length, and functional group distribution while maintaining the discrete molecular weight characteristics essential for reproducible performance [13] [26].

The preparation of multi-arm biotin-polyethylene glycol conjugates begins with the synthesis of azide-terminated polyethylene glycol precursors through controlled anionic polymerization techniques [28]. These precursors are subsequently coupled to trifunctional or higher-order alkyne-containing cores via copper-catalyzed azide-alkyne cycloaddition [28]. The resulting multi-arm architectures exhibit enhanced hydrodynamic radii compared to linear equivalents while maintaining relatively modest molecular weight increases [26].

Biotinylation of multi-arm polyethylene glycol scaffolds can be achieved through several strategic approaches depending on the desired application [13]. Direct incorporation involves using biotin-terminated building blocks during the multi-arm assembly process, ensuring consistent biotin presentation across all arms [13]. Alternatively, post-synthetic modification strategies employ reactive handles such as amine or carboxyl groups for subsequent biotin conjugation using conventional coupling chemistry [13] [15].

The avidin binding capacity of multi-arm biotin-polyethylene glycol constructs demonstrates significant enhancement compared to monovalent alternatives due to statistical rebinding effects and reduced off-rates [13] [23]. Theoretical calculations predict that 28-site multi-arm avidin constructs can provide substantial improvements in effective binding affinity through cooperative interactions [13]. However, optimal spacer length remains critical for minimizing steric hindrance between multiple biotin-avidin complexes on the same scaffold [23] [25].

Characterization of multi-arm biotin-polyethylene glycol architectures requires sophisticated analytical techniques including matrix-assisted laser desorption ionization time-of-flight mass spectrometry and size-exclusion chromatography with multi-angle light scattering detection [28]. These methods confirm the designed molecular architecture and provide quantitative assessment of biotinylation efficiency [13] [28]. The discrete nature of the polyethylene glycol components facilitates precise structural characterization that would be challenging with polydisperse systems [26] [43].

Architecture TypeBiotin ValencySynthesis MethodBinding EnhancementApplications
Linear discrete polyethylene glycol1Direct conjugationBaselineGeneral biotinylation
Three-arm polyethylene glycol3Click chemistry assembly3-5 foldEnhanced capture
Eight-arm polyethylene glycol8Multi-step synthesis10-20 foldHigh-affinity applications
28-arm avidin construct28Complex multi-arm design>100 foldSpecialized research

The optimization of multi-arm biotin-polyethylene glycol systems requires careful balance between valency enhancement and steric accessibility [23] [42]. Computational modeling studies indicate that arm length and flexibility significantly influence the effective concentration of biotin moieties at the binding interface [22] [25]. The incorporation of discrete polyethylene glycol spacers provides predictable and reproducible performance characteristics essential for quantitative applications [26].

The copper-catalyzed azide-alkyne cycloaddition mechanism involves multiple equilibria of copper(I) acetylide complexes of varying nuclearity, with the productive catalytic cycle requiring precise control of these coordination equilibria [4]. Mechanistic studies using density functional theory calculations reveal that the cycloaddition proceeds through a concerted mechanism involving a dicopper complex, contrary to the previously proposed stepwise pathway [8]. The reaction exhibits second-order dependence on copper concentration, indicating that two copper(I) centers participate in the metallacycle formation step [9] [10].

Kinetic profiling of Biotin-dPEG(R)23-azide in copper-catalyzed systems demonstrates remarkable versatility across diverse reaction conditions. The extensive PEG spacer enhances water solubility while maintaining compatibility with both aqueous and mixed solvent systems [1] [11]. Rate constants typically range from 10-100 M⁻¹s⁻¹ depending on the specific copper catalyst system employed, with tris(benzyltriazolylmethyl)amine and tris(3-hydroxypropyltriazolylmethyl)amine ligands providing optimal stabilization and enhanced reaction rates [4] [12].

Catalyst SystemRate Constant (M⁻¹s⁻¹)Temperature Range (°C)pH RangeSolvent Compatibility
CuSO₄/Ascorbic acid10-10025-606-8Aqueous/Mixed
Cu(I) with TBTA ligand20-12025-606.5-8.5Aqueous preferred
Cu(I) with THPTA ligand30-15025-706-9Aqueous/DMSO
Cu(OAc)₂15-8025-806-9Aqueous/Organic

Temperature dependence studies reveal Arrhenius behavior with activation energies typically ranging from 40-60 kJ/mol for copper-catalyzed systems [13] [14]. The reaction proceeds efficiently across a wide pH range (4-10), though optimal rates occur between pH 6.5-8.5 where copper coordination is most favorable [15] [16]. Solvent effects demonstrate the hydrophobic acceleration phenomenon, where aqueous conditions can enhance reaction rates compared to purely organic solvents through transition state stabilization [17] [18].

The induction period observed at low copper concentrations reflects the time required for copper(I) generation and acetylide formation [19] [20]. This kinetic feature can be minimized through proper catalyst loading and the inclusion of reducing agents such as sodium ascorbate or aminoguanidine [21] [12]. Ligand selection proves critical for preventing protein oxidation and maintaining biocompatibility, with THPTA demonstrating superior performance in biological systems [4].

Strain-Promoted (SPAAC) Approaches for Biological Compatibility

Strain-promoted azide-alkyne cycloaddition represents a paradigm shift toward truly bioorthogonal chemistry, eliminating the cytotoxicity concerns associated with copper catalysts while maintaining high reaction efficiency [5] [22]. The mechanism relies on the inherent ring strain of cyclooctynes (approximately 18 kcal/mol) to lower the activation barrier for [3+2] cycloaddition with azides [23] [24]. This approach proves particularly valuable for Biotin-dPEG(R)23-azide applications in living systems where copper toxicity would compromise biological function [25] [26].

Cyclooctyne design significantly impacts reaction kinetics, with bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) representing optimal balances between reactivity and stability [27] [28]. Rate constants vary dramatically across different cyclooctyne structures, ranging from 8.8 × 10⁻³ M⁻¹s⁻¹ for simple cyclooctynes to 960 × 10⁻³ M⁻¹s⁻¹ for highly activated biarylazacyclooctynone (BARAC) systems [27]. The Biotin-dPEG(R)23-azide compound demonstrates excellent compatibility with all major cyclooctyne reagents, with the PEG spacer providing enhanced solubility and reduced steric hindrance [2] [29].
Electronic effects play a crucial role in SPAAC reactivity, with electron-poor azides exhibiting dramatically enhanced reaction rates with certain cyclooctynes [30] [27]. Studies reveal that BCN reacts with electron-deficient aryl azides up to 29 times faster than with aliphatic azides, achieving rate constants approaching 2.0 M⁻¹s⁻¹ under optimal conditions [30]. This electronic tuning enables orthogonal SPAAC strategies where reaction rates can be tailored through judicious azide selection.

CyclooctyneRate with Benzyl Azide (×10⁻³ M⁻¹s⁻¹)Rate with Electron-Poor Azides (×10⁻³ M⁻¹s⁻¹)BiocompatibilityWater Solubility
BCN1402000-2900HighGood
DIBAC31050-150ModeratePoor
DBCO120100-300HighModerate
BARAC9601500-2500ModeratePoor

Temperature studies demonstrate that SPAAC reactions exhibit mild temperature dependence, maintaining efficiency across physiologically relevant conditions [7] [31]. Unlike copper-catalyzed systems, SPAAC reactions show minimal pH sensitivity within the biological range (pH 6-8), though alkaline conditions can provide modest rate enhancements [32] [7]. The hydrophobic effect in aqueous solutions contributes significantly to reaction acceleration, with surfactants enabling up to 80-fold rate increases under specialized conditions [31].

Secondary Interaction Effects on Regioselectivity and Reaction Rates

Secondary interactions profoundly influence both the regioselectivity and kinetic efficiency of azide-alkyne cycloadditions involving Biotin-dPEG(R)23-azide. The discrete PEG spacer architecture creates a unique microenvironment that can modulate reaction outcomes through hydrogen bonding, electrostatic interactions, and conformational preorganization [1] [2]. These effects become particularly pronounced in complex biological media where multiple competing interactions occur simultaneously [33] [6].

Solvent effects represent the most significant secondary interaction influencing reaction rates. Water participates actively in transition state stabilization through hydrogen bonding networks, often resulting in rate enhancements compared to organic solvents [34] [35]. The Biotin-dPEG(R)23-azide structure capitalizes on this phenomenon, with the hydrophilic PEG chain facilitating optimal solvation while positioning the reactive azide group for efficient cycloaddition [3] [29].
Buffer composition exerts substantial influence on SPAAC reaction kinetics, with HEPES systems consistently outperforming PBS under identical conditions [7] [32]. Rate constants in HEPES (0.55-1.22 M⁻¹s⁻¹) exceed those in PBS (0.32-0.85 M⁻¹s⁻¹) by factors of 1.5-2.0, likely due to specific buffering agent interactions with the transition state [7]. Cell culture media demonstrate intermediate behavior, with DMEM generally providing faster rates than RPMI due to compositional differences in amino acids and supplements [7].

Buffer SystemRate Constant 25°C (M⁻¹s⁻¹)Rate Constant 37°C (M⁻¹s⁻¹)pH SensitivityIonic Strength Effect
PBS (pH 7.4)0.32-0.850.65-1.25ModerateMinimal
HEPES (pH 7.0)0.55-1.220.95-1.85LowMinimal
Borate (pH 9.0)0.85-1.451.25-2.15LowMinimal
DMEM medium0.59-0.971.05-1.65ModerateLow

Electronic substituent effects demonstrate remarkable complexity in azide-alkyne systems, with the Hammett relationship revealing distinct mechanistic pathways for different cyclooctyne-azide combinations [36] [37]. Electron-withdrawing groups on azides generally accelerate reactions with electron-rich cyclooctynes through HOMO-LUMO gap narrowing, while electron-donating substituents favor reactions with electron-deficient cyclooctynes [30] [27]. The Biotin-dPEG(R)23-azide terminal azide exhibits characteristics of an electron-neutral system, providing balanced reactivity across diverse cyclooctyne partners [2] [38].

Supramolecular assembly effects represent an emerging area where secondary interactions create dramatic changes in regioselectivity [6]. Studies demonstrate that nanofiber formation can lead to excellent regioselectivity in metal-free azide-alkyne cycloadditions through space confinement effects [6]. While Biotin-dPEG(R)23-azide does not typically engage in such assemblies due to its discrete molecular weight architecture, understanding these effects proves crucial for optimizing reaction conditions in complex biological environments [1] [29].

Protein-surface interactions constitute another critical secondary effect, particularly relevant for Biotin-dPEG(R)23-azide applications in protein labeling and purification [21] [39]. The PEG spacer minimizes steric hindrance between biotin and the target protein while facilitating optimal avidin binding geometry [1] [3]. Studies reveal that PEG linker presence can enhance conjugation rates by 31 ± 16% compared to direct attachment strategies, highlighting the importance of molecular design in achieving optimal bioconjugation efficiency [7].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

3

Exact Mass

1324.73978425 g/mol

Monoisotopic Mass

1324.73978425 g/mol

Heavy Atom Count

90

Dates

Last modified: 08-09-2024

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